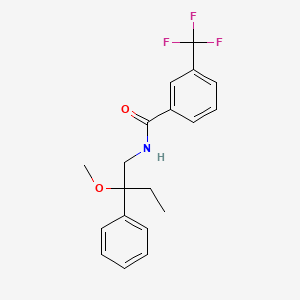

N-(2-methoxy-2-phenylbutyl)-3-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxy-2-phenylbutyl)-3-(trifluoromethyl)benzamide, also known as TFB-TBOA, is a potent and selective inhibitor of excitatory amino acid transporter 1 (EAAT1) and EAAT2. EAATs are responsible for the clearance of glutamate, the major excitatory neurotransmitter in the brain, from the synaptic cleft. TFB-TBOA has shown promising results as a potential therapeutic agent for various neurological disorders, such as epilepsy, stroke, and traumatic brain injury.

Scientific Research Applications

Supramolecular Packing Motifs

N-(2-methoxy-2-phenylbutyl)-3-(trifluoromethyl)benzamide plays a role in the formation of novel supramolecular packing motifs. It contributes to the self-assembly of aryl rings into π-stacks surrounded by triple helical networks of hydrogen bonds, potentially influencing the organization of some columnar liquid crystals (Lightfoot et al., 1999).

Corrosion Inhibition

This compound is part of a study exploring the effects of electron-withdrawing and releasing substituents on the inhibition behavior of N-Phenyl-benzamide derivatives for mild steel corrosion in acidic conditions. The presence of a methoxy (OCH3) substituent, similar to that in N-(2-methoxy-2-phenylbutyl)-3-(trifluoromethyl)benzamide, enhances the inhibition efficiency, offering insights into corrosion prevention (Mishra et al., 2018).

Melanoma Imaging

In medical research, derivatives of N-(dialkylaminoalkyl)benzamides, which share a structural similarity with N-(2-methoxy-2-phenylbutyl)-3-(trifluoromethyl)benzamide, have been investigated for their potential in melanoma imaging. These compounds show high uptake in melanoma and slow urinary excretion, indicating their potential for improved melanoma selectivity and imaging (Eisenhut et al., 2000).

Antioxidant Activity

This compound has been analyzed for its molecular structure and antioxidant properties. Studies involving X-ray diffraction and DFT calculations suggest that similar compounds may exhibit significant antioxidant activities, important for various biochemical and pharmacological applications (Demir et al., 2015).

Enantioselective Synthesis

Research involving N-methoxy-N-methylamide derivatives from (S)-methylpyroglutamate, related to N-(2-methoxy-2-phenylbutyl)-3-(trifluoromethyl)benzamide, has been conducted to facilitate the enantioselective synthesis of various compounds. Such synthesis methods are crucial for creating specific pharmaceutical agents (Calvez et al., 1998).

properties

IUPAC Name |

N-(2-methoxy-2-phenylbutyl)-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3NO2/c1-3-18(25-2,15-9-5-4-6-10-15)13-23-17(24)14-8-7-11-16(12-14)19(20,21)22/h4-12H,3,13H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIIMMQUSZLJWFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC(=O)C1=CC(=CC=C1)C(F)(F)F)(C2=CC=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxy-2-phenylbutyl)-3-(trifluoromethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Thieno[3,2-b]furan-5-ylmethanamine;hydrochloride](/img/structure/B2742011.png)

![1-(4-Chlorophenyl)-2-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2742013.png)

![{3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}bis(2-methylpropyl)amine hydrochloride](/img/structure/B2742019.png)

![N-(4-bromo-2-fluorophenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2742022.png)

![Methyl 1-[(cyclopentylcarbamoyl)amino]cyclohexanecarboxylate](/img/structure/B2742023.png)

![2-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-5-fluoropyrimidine](/img/structure/B2742026.png)